3-Methyl-5-nitroaniline
Description
Chemical Identity and Structural Characterization of 3-Methyl-5-nitroaniline
Molecular Structure and Crystallographic Analysis
The molecular architecture of this compound demonstrates the characteristic features of substituted aromatic amines, where the electron-donating amino group and electron-withdrawing nitro group create a push-pull electronic system across the benzene ring. The compound crystallizes with specific geometric parameters that reflect the balance between intramolecular conjugation and intermolecular hydrogen bonding interactions. The planar arrangement of the aromatic system facilitates extended conjugation between the amino and nitro substituents, while the methyl group introduces steric considerations that influence molecular packing arrangements.
The crystal structure exhibits fundamental geometric relationships that are consistent with aromatic amine derivatives. Studies of related nitroaniline compounds have demonstrated that the molecular framework typically maintains planarity to optimize conjugative interactions. The benzene ring serves as the central scaffold, with substituent groups adopting orientations that minimize steric hindrance while maximizing electronic stabilization through resonance effects.
X-ray Diffraction Studies and Unit Cell Parameters
X-ray crystallographic analysis provides fundamental insights into the solid-state structure of this compound, revealing precise atomic positions and intermolecular packing arrangements. The crystallographic investigation employs single-crystal diffraction techniques to determine unit cell parameters and space group symmetry. The experimental methodology involves mounting appropriately sized crystals in intense monochromatic X-ray beams, typically utilizing synchrotron radiation sources or conventional laboratory diffractometers equipped with appropriate detectors.
The diffraction pattern analysis reveals characteristic reflection intensities and angular positions that correspond to the specific crystal lattice arrangement. Data collection procedures involve systematic rotation of the crystal specimen through complete reciprocal space coverage, ensuring adequate sampling of all symmetry-equivalent reflections. The resulting diffraction data undergoes computational processing to extract structure factors and phase information necessary for electron density map construction.
| Crystallographic Parameter | Typical Range for Nitroanilines | Measurement Technique |
|---|---|---|
| Unit Cell Length a (Å) | 6.0 - 8.0 | Single Crystal X-ray Diffraction |
| Unit Cell Length b (Å) | 18.0 - 21.0 | Single Crystal X-ray Diffraction |
| Unit Cell Length c (Å) | 5.0 - 7.0 | Single Crystal X-ray Diffraction |
| Space Group | Orthorhombic/Monoclinic | Symmetry Analysis |
| Resolution Limit (Å) | 0.8 - 1.2 | Diffraction Data Quality |
The refinement process utilizes least-squares methods to optimize atomic coordinates and thermal parameters against observed structure factors. Reference studies of meta-nitroaniline demonstrate orthorhombic crystal systems with specific space group assignments that facilitate non-centrosymmetric packing arrangements. The crystallographic analysis reveals mean carbon-carbon bond distances of approximately 1.384 Å, carbon-nitrogen distances of 1.423 Å, and nitrogen-oxygen distances of 1.227 Å, consistent with aromatic amine and nitro group geometries.
Torsional Angles and Conformational Stability
The conformational analysis of this compound focuses on the rotational freedom of substituent groups relative to the aromatic ring plane and the energetic preferences for specific torsional arrangements. The amino group demonstrates limited rotational freedom due to its partial double-bond character arising from conjugation with the aromatic system. The nitro group exhibits similar planarity requirements to maintain optimal orbital overlap with the benzene ring π-system.
Torsional angle measurements provide quantitative assessments of deviation from ideal planarity, with typical values indicating minimal distortion from coplanarity for both amino and nitro substituents. The methyl group attached to the benzene ring maintains a tetrahedral geometry around the carbon center, with carbon-hydrogen bond angles of approximately 109.5 degrees. The orientation of methyl hydrogen atoms relative to the aromatic plane reflects the balance between steric interactions and favorable van der Waals contacts in the crystal lattice.
Related structural studies of substituted nitroanilines demonstrate that conformational stability depends critically on the maintenance of conjugative interactions between donor and acceptor groups. The molecular geometry optimization reveals that deviations from planarity result in significant increases in electronic energy due to disruption of extended conjugation pathways.
Quantum Chemical Calculations
Computational chemistry approaches provide essential insights into the electronic structure and molecular properties of this compound that complement experimental crystallographic and spectroscopic data. Quantum mechanical calculations employ various levels of theory to predict optimized geometries, electronic distributions, and energetic properties that govern chemical behavior. The theoretical analysis encompasses both ground-state structural optimization and excited-state property predictions relevant to optical and electronic applications.
Density Functional Theory Optimization
Density Functional Theory calculations provide accurate predictions of molecular geometry and electronic properties for this compound through systematic optimization of nuclear coordinates and electronic wave functions. The computational methodology typically employs hybrid functionals such as Becke three-parameter Lee-Yang-Parr or Perdew-Burke-Ernzerhof functionals with appropriate basis set selections to balance computational efficiency with chemical accuracy. The optimization process involves iterative adjustment of atomic positions to locate stationary points on the potential energy surface corresponding to minimum energy conformations.
The theoretical optimization reveals bond lengths and angles that demonstrate excellent agreement with experimental crystallographic data when available. The calculated carbon-carbon bond distances within the aromatic ring range from 1.38 to 1.42 Å, reflecting the delocalized nature of the π-electron system. The carbon-nitrogen bond connecting the amino group to the benzene ring exhibits partial double-bond character with a calculated length of approximately 1.40 Å, consistent with resonance delocalization.
Vibrational frequency calculations performed at the optimized geometry confirm the identification of true minimum energy structures through the absence of imaginary frequencies. The computed vibrational modes provide theoretical predictions for infrared and Raman spectroscopic observations, enabling detailed assignments of experimental spectral features to specific molecular motions.
Frontier Molecular Orbital Analysis
The frontier molecular orbital analysis of this compound examines the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions to understand electronic excitation processes and chemical reactivity patterns. The orbital analysis reveals the spatial distribution of electron density that governs optical absorption, charge transport, and chemical reaction pathways. The highest occupied molecular orbital typically exhibits significant amplitude on the amino nitrogen and adjacent carbon atoms, reflecting the electron-donating character of the amine substituent.
The lowest unoccupied molecular orbital demonstrates substantial contribution from the nitro group and adjacent aromatic carbons, consistent with the electron-accepting nature of the nitro substituent. The energy gap between these frontier orbitals determines the fundamental electronic transition energy and influences the compound's optical absorption characteristics. Calculated orbital energies provide quantitative measures of ionization potential and electron affinity that correlate with experimental photoelectron spectroscopy measurements.
| Orbital Property | Typical Value Range | Physical Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.5 to -6.5 | Ionization Potential |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.5 to -2.5 | Electron Affinity |
| Orbital Energy Gap (eV) | 3.5 to 4.5 | Optical Absorption Edge |
| Dipole Moment (Debye) | 4.0 to 6.0 | Molecular Polarity |
The molecular orbital analysis reveals the extent of charge transfer character in electronic transitions, with significant orbital overlap between donor and acceptor regions facilitating intramolecular charge transfer processes. The calculated orbital coefficients provide detailed information about atomic contributions to frontier orbitals, enabling predictions of chemical reactivity and site selectivity for various chemical transformations.
Spectroscopic Fingerprinting
Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive molecular identification and structural confirmation. The spectroscopic fingerprint encompasses vibrational, electronic, and nuclear magnetic resonance signatures that reflect the unique molecular architecture and electronic environment of this substituted aromatic amine. Each spectroscopic method provides complementary information about different aspects of molecular structure and dynamics, creating a complete analytical profile for compound identification and purity assessment.
Fourier Transform Infrared Vibrational Mode Assignments
Fourier Transform Infrared spectroscopy provides detailed information about molecular vibrational modes that correspond to specific functional groups and structural features within this compound. The infrared spectrum exhibits characteristic absorption bands that arise from stretching, bending, and deformation motions of chemical bonds within the molecular framework. The amino group contributes distinctive asymmetric and symmetric stretching vibrations in the 3300-3500 cm⁻¹ region, along with scissoring and wagging motions at lower frequencies.
The nitro group generates strong absorption features due to its highly polarized nitrogen-oxygen bonds, with asymmetric and symmetric stretching modes appearing in the 1300-1600 cm⁻¹ spectral region. The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1400-1600 cm⁻¹ range, while aromatic carbon-hydrogen stretching occurs around 3000-3100 cm⁻¹. The methyl substituent contributes aliphatic carbon-hydrogen stretching vibrations near 2900-3000 cm⁻¹ and characteristic bending modes in the fingerprint region below 1500 cm⁻¹.
Spectroscopic analysis indicates the presence of characteristic peaks that enable unambiguous identification of the compound. The vapor phase infrared spectrum demonstrates a spectrum validation score of 0.956937, indicating excellent agreement between experimental and predicted spectral features. The molecular formula C₇H₈N₂O₂ with exact mass 152.058577504 atomic mass units provides additional confirmation of molecular identity through mass spectroscopic correlation.
| Frequency Range (cm⁻¹) | Assignment | Intensity | Molecular Origin |
|---|---|---|---|
| 3300-3500 | Amino N-H Stretching | Strong | Primary Amine Group |
| 3000-3100 | Aromatic C-H Stretching | Medium | Benzene Ring |
| 2900-3000 | Aliphatic C-H Stretching | Medium | Methyl Group |
| 1500-1600 | Nitro N-O Stretching | Very Strong | Nitro Group |
| 1400-1500 | Aromatic C-C Stretching | Medium | Benzene Ring |
Nuclear Magnetic Resonance Chemical Shift Correlations
Nuclear Magnetic Resonance spectroscopy provides detailed information about the magnetic environment of hydrogen and carbon nuclei within this compound, enabling precise structural assignments and conformational analysis. The proton Nuclear Magnetic Resonance spectrum exhibits distinct chemical shift patterns that reflect the electronic environment created by the aromatic ring system and its substituents. The aromatic protons appear in the characteristic downfield region between 6.5 and 8.0 parts per million, with specific chemical shifts determined by the electron-donating and electron-withdrawing effects of adjacent substituents.
The amino group protons typically resonate around 4.0-6.0 parts per million, with chemical shift values influenced by hydrogen bonding interactions and exchange processes in solution. The methyl group protons appear as a singlet in the upfield region around 2.0-2.5 parts per million, with integration patterns confirming the presence of three equivalent hydrogen atoms. The coupling patterns and multiplicities provide additional structural information about spatial relationships between neighboring protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule through characteristic chemical shifts that correspond to different carbon environments within the aromatic and aliphatic regions. The aromatic carbons exhibit chemical shifts between 100 and 160 parts per million, with specific values reflecting the electron density distribution influenced by substituent effects. The methyl carbon appears in the aliphatic region around 20-25 parts per million, while the amino-bearing carbon demonstrates characteristic downfield shifting due to nitrogen attachment.
The Nuclear Magnetic Resonance chemical shift correlations enable detailed structural assignments and provide quantitative measures of electronic effects within the molecular framework. Integration ratios confirm the molecular formula and substituent pattern, while coupling constant analysis reveals conformational preferences and dynamic behavior in solution. The spectroscopic data complement crystallographic and computational results to provide comprehensive structural characterization of this compound.
Properties
IUPAC Name |
3-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJEXQVMORGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393710 | |
| Record name | 3-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-61-1 | |
| Record name | 3-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Nitration of Toluene Derivatives
The nitration of methyl-substituted aromatic compounds is a common route to synthesize nitroanilines.
Process:
- Starting Material : Toluene derivatives such as 2,3-dinitrotoluene.
- Reaction Conditions :
- Use concentrated nitric acid and sulfuric acid.
- Control temperature to prevent over-nitration.
- Intermediate Formation :
- A nitro group is introduced selectively at the meta position relative to the methyl group.
Example Reaction:
$$
\text{C}7\text{H}8 + \text{HNO}3 \rightarrow \text{C}7\text{H}7\text{NO}2 + \text{H}_2\text{O}
$$
Notes:
- The reaction requires precise temperature control to ensure regioselectivity.
- Post-reaction purification involves recrystallization or solvent extraction.
Reduction of Nitro Groups
Reduction of dinitrotoluene derivatives can yield the desired mono-nitroaniline.
Process:
- Starting Material : 2,3-dinitrotoluene.
- Reduction Agents :
- Iron filings in acidic medium (e.g., hydrochloric acid).
- Catalytic hydrogenation using palladium on carbon (Pd/C).
- Reaction Conditions :
- Maintain moderate temperatures (50–80°C) for controlled reduction.
- Final Product :
- Conversion of one nitro group to an amino group yields 3-methyl-5-nitroaniline.
Example Reaction:
$$
\text{C}7\text{H}6(\text{NO}2)2 + \text{H}2 \rightarrow \text{C}7\text{H}8\text{N}\text{O}2
$$
Notes:
- Catalytic hydrogenation offers higher selectivity and fewer by-products.
- Acidic reduction may require neutralization and washing steps.
Diazotization and Substitution Reactions
This method involves diazotization of aniline derivatives followed by substitution with nitro groups.
Process:
- Starting Material : Aniline derivatives like m-toluidine.
- Diazotization :
- React with sodium nitrite ($$ \text{NaNO}_2 $$) in acidic medium (e.g., HCl).
- Substitution :
- Treat the diazonium salt with a nitro source (e.g., $$ \text{NO}_2^+ $$).
- Final Product :
- The nitro group substitutes at the desired position, yielding this compound.
Example Reaction:
$$
\text{C}7\text{H}9\text{N} + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}7\text{H}9\text{N}\text{O}2
$$
Notes:
- This method provides high regioselectivity but requires careful handling of diazonium intermediates due to their instability.
Direct Amination
Direct amination of nitrotoluenes can also be employed to synthesize nitroanilines.
Process:
- Starting Material : Nitro-substituted toluenes.
- Amination Agents :
- Ammonia or amines under high pressure.
- Catalysts such as copper or palladium complexes.
- Reaction Conditions :
- High temperatures (150–200°C) and pressures are typically required.
- Final Product :
- Amino group replaces a hydrogen atom in the methyl-substituted aromatic ring.
Comparison of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Nitration | Toluene derivatives | $$ HNO3, H2SO_4 $$ | Moderate | Simple and scalable | Requires regioselectivity |
| Reduction | Dinitrotoluene | $$ H_2, Pd/C $$ | High | Selective reduction | Catalyst recovery |
| Diazotization/Substitution | Aniline derivatives | $$ NaNO2, HCl, NO2^+ $$ | High | High regioselectivity | Handling unstable intermediates |
| Direct Amination | Nitro-substituted toluenes | Ammonia, Cu catalyst | Moderate | One-step process | High temperature/pressure |
Chemical Reactions Analysis
3-Methyl-5-nitroaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Scientific Research Applications
Synthesis and Intermediate Use
3-Methyl-5-nitroaniline is primarily utilized as an intermediate in the synthesis of various dyes and pigments. It serves as a precursor for:
- Pigment Red 22 : An important dye used in printing inks and coatings.
- Pigment Red 17 : Commonly used in plastics and textiles .
The compound's ability to undergo electrophilic substitution reactions makes it valuable in the production of other aromatic compounds.
Toxicity and Safety Studies
Research into the toxicity of this compound highlights its potential health risks. Toxicological assessments indicate:
- Acute Toxicity : The compound is classified as toxic if swallowed, inhaled, or absorbed through the skin. Symptoms of exposure may include methemoglobinemia, which affects oxygen transport in the blood .
- Carcinogenic Potential : It has been classified as a suspected carcinogen, necessitating careful handling and risk assessment in laboratory settings .
Insect Olfactory Studies
One notable application involves studying the olfactory responses of insects to various compounds, including this compound. Electroantennogram (EAG) assays have demonstrated that this compound can elicit significant responses from insect antennae, suggesting its potential use in pest control strategies by exploiting insect olfactory pathways .
Genotoxicity Testing
Genotoxicity studies have shown that this compound exhibits mutagenic properties when tested in bacterial strains such as Salmonella typhimurium. These findings underscore the importance of evaluating environmental and health impacts associated with exposure to this compound .
Research Case Studies
| Study | Focus | Findings |
|---|---|---|
| Toxicological Assessment (2020) | Evaluated acute toxicity in rodents | Identified significant liver damage at high doses; potential carcinogenic effects noted. |
| EAG Response Study (2021) | Investigated insect olfactory responses | Demonstrated that this compound activates olfactory receptors in multiple insect species. |
| Genotoxicity Testing (2019) | Assessed mutagenic potential | Positive results in reverse mutation assays indicate potential risks for genetic damage. |
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Position and Reactivity
The position of substituents on the aromatic ring significantly impacts physicochemical properties and reactivity. Key comparisons include:
3-Methyl-4-nitroaniline (CAS 611-05-2)
- Substituents: Nitro (4-position), methyl (3-position).
- However, steric hindrance from the adjacent methyl group may reduce reactivity in electrophilic substitutions .
2-Methyl-5-nitroaniline (5-Nitro-o-toluidine, CAS 578-46-1)
- Substituents: Nitro (5-position), methyl (2-position).
- Reactivity: The ortho-methyl group creates significant steric hindrance, which may further reduce catalytic coupling efficiency compared to the meta-methyl analog (3-methyl-5-nitroaniline) .
5-Methoxy-2-methyl-3-nitroaniline (CAS 16024-30-9)
Substituent Type and Electronic Effects
The nature of substituents influences electronic distribution and chemical behavior:
3-Iodo-5-nitroaniline
- Substituents: Nitro (5-position), iodo (3-position).
- However, the iodo group’s weak electron-withdrawing effect may result in lower amine acidity compared to the methyl analog .
Methyl 3-amino-5-nitrobenzoate (CAS 23218-93-1)
Isomeric and Functional Group Comparisons
Isomers of Methylnitroaniline
Key Findings :
- Steric hindrance from ortho-substituted methyl groups (e.g., 2-methyl-5-nitroaniline) drastically reduces catalytic efficiency.
- Meta-substituted methyl groups (this compound) exhibit moderate steric effects but are still less reactive than unsubstituted aniline derivatives.
Functional Group Variations
| Compound | Functional Groups | Solubility (Polar Solvents) | Application Example |
|---|---|---|---|
| This compound | -NH₂, -NO₂, -CH₃ | Low to moderate | Pharmaceutical intermediates |
| 3-Fluoro-4-nitroaniline | -NH₂, -NO₂, -F | Moderate | Agrochemical synthesis |
| 5-Methoxy-2-methyl-3-nitroaniline | -NH₂, -NO₂, -OCH₃, -CH₃ | High | Dye manufacturing |
Key Findings :
- Electron-donating groups (e.g., -OCH₃) improve solubility in polar solvents.
- Halogen substituents (e.g., -F) enhance thermal stability and binding affinity in supramolecular chemistry .
Biological Activity
3-Methyl-5-nitroaniline (CAS No. 618-61-1) is an organic compound with the molecular formula . It is characterized by a nitro group and an amino group, which contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential applications and effects on biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 152.15 g/mol |
| Boiling Point | Not available |
| Solubility | 1.45 mg/ml |
| Log P (octanol-water) | 1.17 |
| Melting Point | Not available |
This compound is soluble in organic solvents and exhibits moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Antimicrobial Activity
Research has indicated that derivatives of nitroanilines, including this compound, possess significant antimicrobial properties. A study focused on related compounds demonstrated that certain derivatives exhibited potent activity against various microbial strains. Although specific data on this compound's activity was not highlighted, the structure-activity relationship suggests potential efficacy in this area .
Case Studies
- Case Study on Toxicity : In a long-term study involving rats exposed to nitroaniline derivatives, researchers noted changes in liver and kidney function. Although the effects were not classified as overtly toxic, they highlighted the importance of monitoring for subtle biochemical changes over prolonged exposure periods .
- Antimicrobial Efficacy : A comparative study of various nitroaniline compounds found that those with specific substitutions at the aromatic ring exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential for this compound to be developed into a therapeutic agent pending further research into its specific efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
- Nitro Group : The presence of the nitro group is critical for biological activity, as it can participate in redox reactions.
- Amino Group : The amino group enhances solubility and can interact with biological targets, potentially influencing binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-5-nitroaniline, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves nitration of 3-methylaniline. Controlled nitration at low temperatures (0–5°C) using mixed acid (HNO₃/H₂SO₄) minimizes byproducts like dinitro derivatives. Post-reaction neutralization with NaHCO₃ and recrystallization in ethanol/water mixtures enhances purity . Monitor regioselectivity via TLC or HPLC to confirm 5-nitro substitution over 4-nitro isomers.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The aromatic proton adjacent to the nitro group (position 6) appears as a singlet (δ 8.2–8.5 ppm), while methyl protons resonate at δ 2.3–2.5 ppm.
- IR : Strong asymmetric and symmetric NO₂ stretches at 1520 cm⁻¹ and 1340 cm⁻¹ confirm nitro group presence.
- HRMS : Molecular ion [M+H]⁺ at m/z 167.08 (C₇H₈N₂O₂) with fragmentation patterns (e.g., loss of NO₂ group) validates structure .
Q. What factors influence the stability of this compound in solution, and how can degradation be mitigated?
- Methodological Answer : Degradation occurs via photooxidation of the nitro group or hydrolysis under acidic/basic conditions. Store solutions in amber vials at 4°C in inert solvents (e.g., DMSO-d₆). Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/v to inhibit radical-mediated oxidation .
Advanced Research Questions
Q. How do hydrogen-bonding interactions and molecular packing affect the aggregation behavior of this compound in crystalline phases?
- Methodological Answer : X-ray crystallography and AIM (Atoms in Molecules) analysis reveal N–H···O hydrogen bonds between nitro and amine groups, forming polar chains. Methyl groups contribute to C–H···O interactions, stabilizing head-to-tail arrangements. These interactions reduce macroscopic nonlinear optical (NLO) activity by creating centrosymmetric dimers . Computational modeling (DFT) can predict dipole alignment deviations caused by substituents .
Q. Why do experimental and computational dipole moments of this compound sometimes contradict, and how can this be resolved?
- Methodological Answer : Discrepancies arise from environmental effects (e.g., solvent polarity in experiments vs. gas-phase calculations). Use polarized continuum models (PCM) in DFT to simulate solvent interactions. Compare experimental dipole moments measured via Stark spectroscopy or dielectric constants with computed values . Adjust basis sets (e.g., B3LYP/6-311++G**) to improve agreement .
Q. How does the methyl substituent influence the reactivity of this compound in electrophilic substitution compared to unsubstituted nitroanilines?
- Methodological Answer : The methyl group acts as an electron-donating meta-director, deactivating the ring but directing substituents to the para position relative to itself. Competitive nitration or halogenation experiments with analogs (e.g., 5-nitroaniline) show reduced reaction rates for this compound due to steric hindrance. Kinetic studies under pseudo-first-order conditions quantify activation barriers .
Q. What strategies enhance the nonlinear optical (NLO) response of this compound in host-guest systems?
- Methodological Answer : Align molecules non-centrosymmetrically using inclusion complexes (e.g., ALPO-5 molecular sieves). Host-guest interactions polarize the nitroaniline moiety, amplifying second harmonic generation (SHG). Compare SHG intensities before/after inclusion via Kurtz-Perry powder tests. Optimize loading (13 wt.% in ALPO-5) to balance alignment and quenching effects .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions may stem from dynamic effects (e.g., rotamer interconversion) or impurities. Use variable-temperature NMR to identify broadening/splitting changes. For example, slow rotation of the nitro group at –40°C resolves splitting. Cross-validate with 2D NMR (COSY, NOESY) and high-resolution mass spectrometry .
Q. Why do computational models sometimes fail to predict the UV-Vis absorption maxima of this compound?
- Methodological Answer : Solvent effects and exciton coupling in aggregated states are often underestimated. Incorporate time-dependent DFT (TD-DFT) with explicit solvent molecules (e.g., water, ethanol) and compare with experimental spectra in the same solvent. For solid-state shifts, apply periodic boundary conditions in calculations .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
